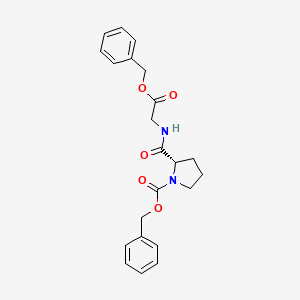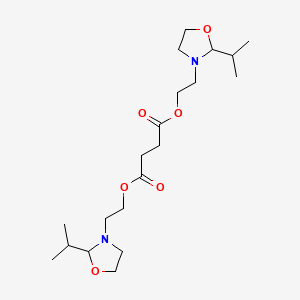
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and a fluorine atom attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Chlorosulfonylation: The chlorosulfonyl group is introduced by reacting the isoquinoline derivative with chlorosulfonic acid under controlled conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorosulfonyl group, yielding the corresponding sulfonic acid derivative.
Oxidation Reactions: Oxidation of the isoquinoline core can lead to the formation of quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).
Major Products
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Derivatives: Formed from substitution with alcohols.
Quinoline Derivatives: Formed from oxidation of the isoquinoline core.
Scientific Research Applications
tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-(chlorosulfonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
tert-Butyl 6-(methylsulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the chlorosulfonyl and fluorine groups in tert-Butyl 6-(chlorosulfonyl)-8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17ClFNO4S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
tert-butyl 6-chlorosulfonyl-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17ClFNO4S/c1-14(2,3)21-13(18)17-5-4-9-6-10(22(15,19)20)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
SOWXRPWJSKCDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
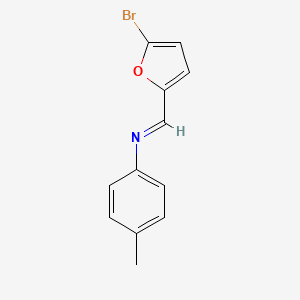
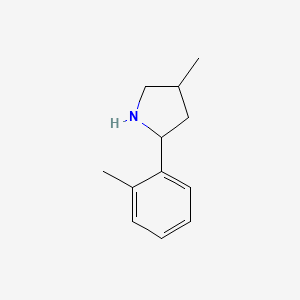
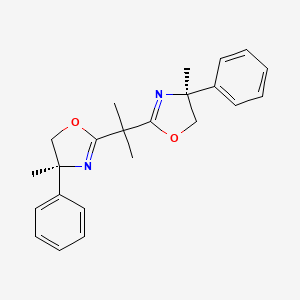
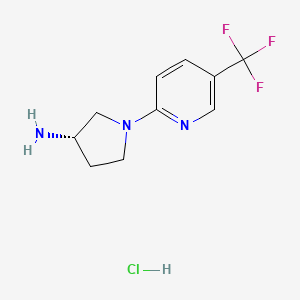

![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)

